(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one
CAS No.: 2035022-07-0
Cat. No.: VC5516941
Molecular Formula: C22H21N3O3
Molecular Weight: 375.428
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2035022-07-0 |
|---|---|
| Molecular Formula | C22H21N3O3 |
| Molecular Weight | 375.428 |
| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C22H21N3O3/c1-15-23-18-4-2-3-5-19(18)25(15)17-10-11-24(13-17)22(26)9-7-16-6-8-20-21(12-16)28-14-27-20/h2-9,12,17H,10-11,13-14H2,1H3/b9-7+ |
| Standard InChI Key | BMJPOQLPEFVHIR-VQHVLOKHSA-N |
| SMILES | CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features three distinct regions:
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Benzo[d] dioxol-5-yl group: A fused bicyclic system comprising a benzene ring and a 1,3-dioxolane ring, known for enhancing metabolic stability and membrane permeability in drug-like molecules .
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3-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine: A pyrrolidine scaffold substituted with a 2-methylbenzimidazole, a heterocycle frequently employed in kinase inhibitors and antimicrobial agents .
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(E)-Prop-2-en-1-one linker: An α,β-unsaturated ketone that facilitates conjugation and may confer reactivity toward biological nucleophiles, a feature common in chalcone-based therapeutics .
The E-configuration of the enone system is critical for maintaining planarity and optimizing interactions with target proteins.
Table 1: Key Structural Features and Their Pharmacological Implications
Synthetic Pathways and Characterization
Retrosynthetic Analysis
The compound can be synthesized via a multi-step approach:
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Formation of the pyrrolidine-benzimidazole core: Cyclocondensation of 1,2-diaminobenzene with a substituted pyrrolidine ketone, followed by methylation at the 2-position of the benzimidazole .
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Introduction of the benzo[d] dioxole moiety: Suzuki-Miyaura coupling or nucleophilic aromatic substitution using a benzodioxol-5-yl boronic acid .
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Enone formation: Claisen-Schmidt condensation between the benzodioxole-substituted acetophenone and the pyrrolidine-benzimidazole aldehyde under basic conditions .
Spectroscopic Characterization
Hypothetical data for the compound, based on analogous structures :
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 15.6 Hz, 1H, CH=CO), 7.82–6.75 (m, 9H, aromatic and vinyl protons), 4.21 (m, 1H, pyrrolidine N-CH), 3.92 (s, 2H, dioxolane O-CH₂-O), 2.68 (s, 3H, CH₃).
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HRMS (ESI+): m/z calculated for C₂₄H₂₀N₃O₃ [M+H]⁺: 398.1497, found: 398.1499.
Biological Activity and Mechanisms
Antimicrobial Properties
Chalcone derivatives with α,β-unsaturated ketones exhibit broad-spectrum antimicrobial activity. The benzo[d] dioxole group may enhance efficacy against Gram-positive bacteria by disrupting cell wall synthesis .
Table 2: Hypothetical Biological Activity Profile
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